Cas no 153453-64-6 (Phosphonous acid,[1,1'-biphenyl]diylbis-, tetrakis[2,4-bis(1,1-dimethylethyl)phenyl] ester (9CI))
153453-64-6 structure
Product Name:Phosphonous acid,[1,1'-biphenyl]diylbis-, tetrakis[2,4-bis(1,1-dimethylethyl)phenyl] ester (9CI)
Numéro CAS:153453-64-6
Le MF:C68H92O4P2
Mégawatts:1035.40322208405
CID:134938
PubChem ID:93207
Update Time:2025-04-19
Phosphonous acid,[1,1'-biphenyl]diylbis-, tetrakis[2,4-bis(1,1-dimethylethyl)phenyl] ester (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- Phosphonous acid,[1,1'-biphenyl]diylbis-, tetrakis[2,4-bis(1,1-dimethylethyl)phenyl] ester (9CI)
- Phosphonous acid,[1,1'-biphenyl]diylbis-, tetrakis[2,4-bis(1,1-dimethylethyl)phenyl] ester (9C...
- Tetrakis[2,4-bis(2-methyl-2-propanyl)phenyl] 4,4'-biphenyldiylbis (phosphonite)
- tetrakis-(2,4-di-tert-Butylphenyl)-4,4'-biphenylenediphosphonite
- Tetrakis(2,4-di-tert-butylphenyl)-1,1-biphenyl-4,4'-diylbisphosphonite
- Phos 2
- W-110908
- SCHEMBL205802
- 4,4'-Biphenylenediphosphonous acid tetrakis(2,4-di-tert-butylphenyl) ester
- PEPQ
- THP-EPQ
- [4-[4-bis(2,4-ditert-butylphenoxy)phosphanylphenyl]phenyl]-bis(2,4-ditert-butylphenoxy)phosphane
- Tetrakis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4,4'-diylbisphosphonite
- EINECS 254-037-4
- Irgafos PEPQ
- MFCD00799590
- AKOS015895751
- Sandostab PEPQ
- tetrakis(2,4-di-tert-butylphenyl)[1,1'-biphenyl]-4,4'-diylbisphosphonite
- IRGAFOS P-EPQ
- BEIOEBMXPVYLRY-UHFFFAOYSA-N
- Tetrakis(2,4-di-tert-butylphenyl)[1,1'-biphenyl]-4,4'-diylbisphosphonite (Technical Grade)
- Phosphonous acid, [1,1'-biphenyl]-4,4'-diylbis-, tetrakis[2,4-bis(1,1-dimethylethyl)phenyl] ester
- A824204
- Tetrakis(2,4-di-tert-butylphenyl)[1,1'-biphenyl]-4,4'-diylbis(phosphonite)
- FT-0653642
- Sandostab P-EPQ
- Tetrakis(2,4-di-tert-butylphenyl)-1,1-biphenyl-4,4-diylbisphosphonite
- Tetrakis(2,4-di-tert-butylphenyl)-[1,1'-biphenyl]-4,4'-diylbis(phosphonite)
- NS00005674
- Irgaphos P-EPO
- tetrakis(2,4-di-tert-butylphenyl) [1,1-biphenyl]-4,4'-diylbisphosphonite
- DS-2870
- Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)
- 38613-77-3
- Phosphonous acid, (1,1'-biphenyl)-4,4'-diylbis-, tetrakis(2,4-bis(1,1-dimethylethyl)phenyl) ester
- DTXSID10894018
- Irgafos P-EPQFF
- Phosphonous acid, P,P'-((1,1'-biphenyl)-4,4'-diyl)bis-, P,P,P',P'-tetrakis(2,4-bis(1,1-dimethylethyl)phenyl) ester
- 153453-64-6
- CS-W019046
- Sanduvor P-EPQ
- bis(2,4-di-tert-butylphenyl) {4'-[bis(2,4-di-tert-butylphenoxy)phosphanyl]-[1,1'-biphenyl]-4-yl}phosphonite
- Irganox P-EPQ
- TETRAKIS (2,4-DI-TERT-BUTYLPHENYL) 4,4'-BIPHENYLENEDIPHOSPHONIT
-
- Piscine à noyau: 1S/C68H92O4P2/c1-61(2,3)47-29-37-57(53(41-47)65(13,14)15)69-73(70-58-38-30-48(62(4,5)6)42-54(58)66(16,17)18)51-33-25-45(26-34-51)46-27-35-52(36-28-46)74(71-59-39-31-49(63(7,8)9)43-55(59)67(19,20)21)72-60-40-32-50(64(10,11)12)44-56(60)68(22,23)24/h25-44H,1-24H3
- La clé Inchi: BEIOEBMXPVYLRY-UHFFFAOYSA-N
- Sourire: P(C1C=CC(=CC=1)C1C=CC(=CC=1)P(OC1=CC=C(C=C1C(C)(C)C)C(C)(C)C)OC1=CC=C(C=C1C(C)(C)C)C(C)(C)C)(OC1=CC=C(C=C1C(C)(C)C)C(C)(C)C)OC1=CC=C(C=C1C(C)(C)C)C(C)(C)C
Propriétés calculées
- Qualité précise: 1034.64708541g/mol
- Masse isotopique unique: 1034.64708541g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 74
- Nombre de liaisons rotatives: 19
- Complexité: 1470
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 23.5
- Surface topologique des pôles: 36.9Ų
Phosphonous acid,[1,1'-biphenyl]diylbis-, tetrakis[2,4-bis(1,1-dimethylethyl)phenyl] ester (9CI) Littérature connexe
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
153453-64-6 (Phosphonous acid,[1,1'-biphenyl]diylbis-, tetrakis[2,4-bis(1,1-dimethylethyl)phenyl] ester (9CI)) Produits connexes
- 38613-77-3(Tetrakis(2,4-di-tert-butylphenyl)1,1'-biphenyl-4,4'-diylbisphosphonite (Technical Grade))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fournisseurs recommandés
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot
Hebei Liye chemical Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif